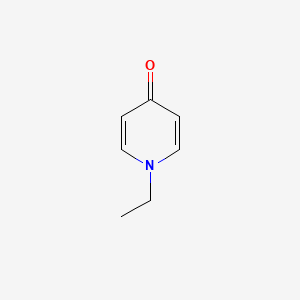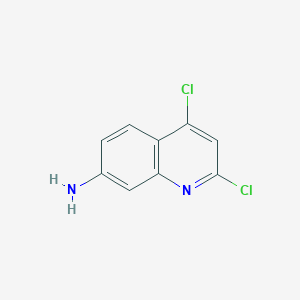
2,4-Dichloroquinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloroquinolin-7-amine is a chemical compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinolin-7-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with amines. One common method includes the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length, followed by treatment with substituted aromatic or heteroaromatic aldehydes to form Schiff bases .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloroquinolin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution with amines to form derivatives.
Oxidation and Reduction Reactions: Potential for oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: Formation of Schiff bases with aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as α,ω-diaminoalkanes, solvents like ethanol or methanol, and catalysts like copper salts.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Schiff Bases: Formed from the reaction with aldehydes.
N-oxides and Dihydroquinolines: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
2,4-Dichloroquinolin-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloroquinolin-7-amine involves its interaction with biological targets such as enzymes and receptors. In antimicrobial applications, it may inhibit bacterial DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase. In antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
4,7-Dichloroquinoline: A precursor in the synthesis of 2,4-Dichloroquinolin-7-amine.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with distinct biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution at positions 2 and 4, combined with an amine group at position 7, makes it a versatile intermediate for the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2,4-dichloroquinolin-7-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-4-9(11)13-8-3-5(12)1-2-6(7)8/h1-4H,12H2 |
InChI Key |
AGQNAUUPKQWROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(C=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






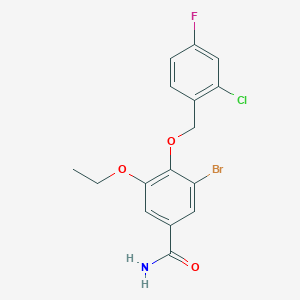

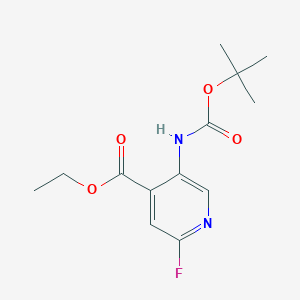
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)

![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)
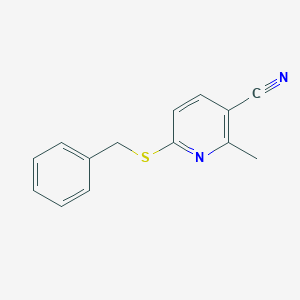
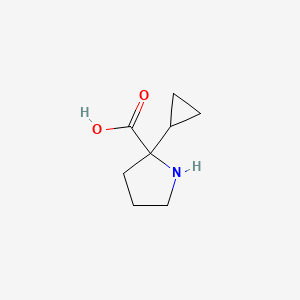
![Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014058.png)
